1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one - 1147200-54-1

1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Catalog Number: EVT-2886954
CAS Number: 1147200-54-1
Molecular Formula: C24H29N3O3
Molecular Weight: 407.514
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(1-Butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one

  • Compound Description: This compound features a benzimidazole core substituted with a 1-butyl-1H-1,2,3-triazole group at the N1 position and a prop-1-en-2-yl group at the C3 position. The research paper focuses on its crystal structure, intermolecular interactions, and DFT-optimized molecular structure. []
  • Relevance: This compound shares the benzimidazol-2-one core structure with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. Both compounds showcase the versatility of the benzimidazol-2-one scaffold for diverse substitutions and potential biological activity exploration. []

N-(6-Methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-ones

  • Compound Description: These are a series of novel N-(1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one molecules prepared via a BiCl3-catalyzed imino Diels-Alder cycloaddition reaction. Their structure was confirmed by various spectroscopic methods, including NMR and X-ray diffraction. []
  • Relevance: These compounds are related to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one through the presence of a pyrrolidin-2-one ring in their structures. This structural similarity highlights the importance of this heterocyclic ring in the design and synthesis of potentially bioactive molecules. []

1-(8-(Aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine Derivatives

  • Compound Description: This group of compounds features an imidazo[1,2-a]pyrazine core structure with a trifluoromethyl group at the C2 position and an aryloxy group at the C8 position. They were synthesized through O-alkylation reactions and evaluated for their antibacterial activity. []
  • Relevance: While not sharing a direct structural core with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this group highlights the exploration of similar heterocyclic scaffolds (benzimidazole vs. imidazo[1,2-a]pyrazine) for potential biological activity. Both research efforts underscore the importance of heterocyclic chemistry in drug discovery. []

4-[(1,3-Diaminopyrrolo[3′,4′:4,5]pyrido[2,3-d]pyrimidin-8-yl)benzoyl]-L-glutamic acid

  • Compound Description: This compound is a potential antifolate and anticancer agent synthesized from 1,4-dibromobutan-2-ol and alkyl p-aminobenzoic acids. The compound showed significant activity against HL-60 cells in culture, though less potent than methotrexate (MTX). []
  • Relevance: Although this compound does not directly resemble the structure of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, its synthesis involves a pyrrolidine intermediate, showcasing the prevalence of this ring system in the development of various heterocyclic compounds with potential biological applications. []

1-(4-Fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone)

  • Compound Description: These two cathinone derivatives were analyzed using various analytical techniques, including mass spectrometry, infrared spectroscopy, and X-ray crystallography, for forensic and toxicological purposes. []
  • Relevance: Both compounds contain a pyrrolidine ring, a key structural feature also found in 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. This commonality underscores the importance of the pyrrolidine motif in medicinal and synthetic chemistry. []
  • Compound Description: These 1-substituted pyrrolidin-2-one derivatives were analyzed for their lipophilicity using reversed-phase thin-layer chromatography (RP-TLC). Their affinity for α-adrenoceptors was also investigated for potential structure-activity relationships (QSAR). []
  • Relevance: The presence of the pyrrolidin-2-one moiety in both compounds directly connects them to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. The study further emphasizes the significance of the pyrrolidin-2-one ring system in pharmaceutical research, particularly in investigating the influence of lipophilicity on biological activity. []

(E)-N-(4,6-Diméthylpyridin-2-yl)-3-(3,5-di-tert-butyl-4-hydroxybenzylidenyl)-pyrrolidin-2-one

  • Compound Description: The crystal structure of this compound was determined and found to contain a nearly planar pyrrolidin-2-one ring. The study highlighted the presence of a delocalized orbital over the C-N-O chain within the pyrrolidine ring. []
  • Relevance: This compound shares the pyrrolidin-2-one ring with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, emphasizing the recurring presence of this heterocyclic motif in various chemical contexts. The structural analysis of this compound provides insights into the planarity and electronic characteristics of the pyrrolidin-2-one ring system. []

4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride

  • Compound Description: This spirocyclic derivative was synthesized through a novel route involving a Suzuki coupling reaction. []
  • Relevance: This compound highlights the synthesis of spirocyclic compounds which may inspire synthetic approaches for creating novel analogs of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, potentially by incorporating spirocyclic elements into its structure. []

2,3-(Ring Fused)-5-(5-Tetrazolyl)-4H-pyrimidin-4-one Derivatives

  • Compound Description: These derivatives were synthesized using ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) as a reagent. []
  • Relevance: The research on these compounds focuses on the synthesis of complex heterocycles using DMTE, which could be potentially adapted for the synthesis of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs, showcasing the importance of exploring various synthetic routes for complex heterocyclic systems. []
  • Compound Description: This dinuclear lead(II) complex features benzimidazole ligands and adipate units, forming a layer structure through hydrogen bonding. [, ]
  • Relevance: The presence of benzimidazole ligands in this complex directly relates it to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, highlighting the importance of benzimidazole as a coordinating ligand in coordination chemistry and its potential for creating compounds with diverse structural and functional properties. [, ]

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

  • Compound Description: These pyrrole derivatives were synthesized and evaluated for their antimicrobial activity, showing promising activity against Staphylococcus aureus and Candida albicans. []
  • Relevance: While not directly related in structure, this research demonstrates the exploration of heterocyclic compounds with diverse core structures (pyrrole vs. benzimidazole) for antimicrobial activity. It emphasizes the vast chemical space within heterocyclic chemistry and its potential for discovering new antimicrobial agents, potentially inspiring the investigation of similar activities for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

Bis(3,3′-bis(1-ethyl-1H-benzimidazol-2-yl)-2,2′-bipyridine)copper(II) Diperchlorate Monohydrate

  • Compound Description: This copper(II) complex features benzimidazole ligands and exhibits a distorted tetrahedral geometry around the copper(II) ion. []
  • Relevance: This compound, similar to the lead(II) complex mentioned above, further emphasizes the significance of benzimidazole as a versatile ligand in coordination chemistry. The study showcases the ability of benzimidazole to coordinate with various metal ions, forming complexes with distinct structural characteristics. This research highlights the potential of exploring 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one for its metal complexation properties. []

3-[(3-Amino-4-methylaminobenzoyl)pyridin-2-yl-amino]propionic acid ethyl ester

  • Compound Description: This compound is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor. []
  • Relevance: This compound highlights a synthetic route that utilizes an amino-substituted benzamide derivative, which could potentially offer insights into alternative synthetic strategies for synthesizing 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs. The research emphasizes the importance of exploring different synthetic pathways to access target molecules efficiently. []

2′,3′,4′,9′-Tetrahydrospiro[cyclohexane-1,1′-(1H)pyrido[3,4-b]indol]-2-ones

  • Compound Description: These spirocyclic compounds were synthesized and further transformed into pentacyclic derivatives and benzimidazole-fused analogs, demonstrating their utility as synthetic intermediates. []
  • Relevance: These compounds are related to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one by their use as precursors to benzimidazole-fused compounds. This structural similarity highlights the potential for modifying the benzimidazole unit of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one through similar spirocyclization or ring-fusion strategies to create novel analogs. []

4-Ethyl-1,3-disubstituted (substituted phenyl)pyrrolidin-2-one Derivatives

  • Compound Description: These compounds exhibit herbicidal activity, particularly against paddy field weeds. They were synthesized through a multi-step process involving reactions with haloketones and bases. []
  • Relevance: These compounds share the pyrrolidin-2-one core structure with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, further demonstrating the broad range of biological activities associated with this heterocyclic scaffold. The exploration of herbicidal activity in this research highlights the diverse applications of pyrrolidin-2-one derivatives in various fields. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: This compound is a novel, selective, silent 5-HT1A antagonist currently in clinical development for anxiety and mood disorders. []
  • Relevance: Although it does not directly share structural similarities with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this compound is significant as it demonstrates the therapeutic potential of targeting the serotonin system, particularly the 5-HT1A receptor, which could inspire future research on exploring the potential of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs for interactions with the serotonergic system. []

[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

  • Compound Description: This compound was synthesized via a Fischer indole cyclization reaction starting from readily available starting materials. []
  • Relevance: While structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, the synthesis of this compound involves the creation of an indole ring system. This highlights the importance of heterocyclic ring formations, particularly those involving indoles, in synthetic chemistry. These methods could potentially inspire the development of synthetic strategies for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one analogs containing an indole ring system. []

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-amino-amino-propionic acid ethyl ester

  • Compound Description: This compound is the active ingredient in dabigatran etexilate, a direct thrombin inhibitor. The research focuses on developing a pharmaceutical formulation for oral administration of this compound. []
  • Relevance: This compound contains a benzimidazole core, similar to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. Although the substitution patterns differ, this compound highlights the medicinal relevance of benzimidazole-containing structures and their potential for therapeutic applications. []

Isoindol-1-one Analogues of 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridyl)-p-iodobenzamido]ethyl]piperazine (p-MPPI)

  • Compound Description: These compounds were designed and synthesized as potential 5-HT1A receptor ligands for in vivo imaging using SPECT. While exhibiting high in vitro binding affinity, they showed unexpectedly low selective binding to 5-HT1A receptors in vivo. []
  • Relevance: Although structurally different, these compounds share the common goal of targeting the 5-HT1A receptor with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one analog, DU 125530. This research emphasizes the complexities associated with designing ligands for specific biological targets, particularly in achieving desired in vivo properties. [, ]

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

  • Compound Description: This novel compound exhibits both 5-HT1A agonism and 5-HT3 antagonism and has potential therapeutic benefits for diarrhea-predominant irritable bowel syndrome (d-IBS). []
  • Relevance: TZB-30878 showcases the pharmacological potential of targeting the serotonin system, particularly through dual 5-HT1A and 5-HT3 modulation. This research could inspire investigations into the potential of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs for interactions with the 5-HT3 receptor in addition to the 5-HT1A receptor, potentially expanding its therapeutic applications. [, ]

[1-tert-Butyl-2-methyl-3-(4-penten-1-yl)-η5-1H-1,2-azaborolyl]-bis(triphenylphosphine)rhodium (3) and [1-tert-Butyl-2-methyl-3-(2-propen-1-yl)-η5-1H-1,2-azaborolyl]-bis(triphenylphosphine)rhodium (7)

  • Compound Description: These rhodium complexes utilize a 1-tert-butyl-2-methyl-1H-1,2-azaborolyl ring as a bifunctional ligand. []
  • Relevance: These complexes demonstrate the use of azaborolyl ligands in coordination chemistry, showcasing the diversity of ligands beyond traditional benzimidazoles. While not directly related to the structure of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this research highlights the broader context of ligand design and potential applications in catalysis. []

1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one (Ro 64-6198)

  • Compound Description: This compound is an opioid receptor like-1 (ORL-1) receptor agonist that produces a discriminative stimulus in rats distinct from μ, κ, and δ opioid receptor agonist cues. []
  • Relevance: Although structurally unrelated to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, Ro 64-6198 highlights the pharmacological importance of spirocyclic compounds and their potential in targeting specific receptors within the central nervous system. This research could inspire further exploration of the effects of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one on other receptor systems beyond 5-HT1A. []
  • Compound Description: These compounds are potent and selective spleen tyrosine kinase (SYK) inhibitors under development for the treatment of severe asthma. []
  • Relevance: BI 894416 and BI 1342561 share the pyrrolidin-2-one ring with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one and highlight the importance of this motif in drug development. The research also emphasizes the strategy of incorporating a tert-butyl group to potentially enhance metabolic stability. []

3-(9H-Carbazol-4-yloxy)-1-chloropropan-2-yl phenyl carbonate

  • Compound Description: This compound is a key intermediate in the synthesis of carvedilol, a β-adrenergic blocking agent. []
  • Relevance: While structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this compound demonstrates the use of a carbonate group for further chemical modifications, a strategy that could be potentially explored in designing prodrugs or modified forms of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

1-[4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-3-methyl-1,3-dihydro-1,3-benzimidazol-2-one (CM-398)

  • Compound Description: This compound is a novel selective sigma-2 receptor (S2R) ligand with potential therapeutic properties for neuropathic pain. It exhibits antinociceptive and anti-allodynic activity in mouse models of pain. []
  • Relevance: CM-398 shares the benzimidazol-2-one core with 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, highlighting the versatility of this scaffold in medicinal chemistry. This research demonstrates the potential of exploring the effects of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs on pain pathways, particularly those involving S2R. []

[Cd3(C13H16BrN2O)2Cl4(CH4O)2]n

  • Compound Description: This novel polymeric Cd(II) tridentate Schiff base complex exhibits photoluminescence properties with a strong red emission in the solid state at room temperature. []
  • Relevance: Although structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this research highlights the potential of exploring the complexation properties of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one with metal ions like Cd(II) and investigating its potential luminescent properties. []
  • Compound Description: These zero-dimensional inorganic-organic hybrid compounds are blue-emitting materials with potential applications in optoelectronics. []
  • Relevance: These compounds contain pyrrolidine rings, highlighting the prevalence of this structural motif in various chemical contexts. Additionally, they demonstrate the development of hybrid materials with interesting photoluminescent properties, which could inspire future research on exploring similar properties for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one

  • Compound Description: This benzoxazinone derivative containing a chalcone moiety was synthesized and evaluated for its antibacterial activity. []
  • Relevance: Although structurally different, this compound emphasizes the exploration of heterocyclic compounds with diverse core structures for antimicrobial activity, highlighting the vast chemical space within heterocyclic chemistry and its potential for discovering new antimicrobial agents. This research could encourage investigation of similar activities for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one (SL651498)

  • Compound Description: This compound is a functionally selective GABAA receptor ligand that exhibits anxiolytic-like and muscle relaxant effects with minimal ataxia in nonhuman primates. []
  • Relevance: SL651498, while structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, demonstrates the potential of targeting specific GABAA receptor subtypes to achieve desired therapeutic outcomes with reduced side effects. This research could inspire the investigation of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one for interactions with GABAA receptors or other neurotransmitter systems. []

(E)-6-Hydroxy-9-methoxy-11H-indeno[1,2-c]quinolin-11-one O-2-(Pyrrolidin-1-yl)ethyl oxime (8c)

  • Compound Description: This indeno[1,2-c]quinoline derivative exhibited potent antiproliferative activity, DNA binding affinity, and topoisomerase inhibitory activity, suggesting its potential as a dual topoisomerase I and II inhibitory agent. []

Benzimidazo[1,2-c]quinazoline-6(5H)-thiones

  • Compound Description: These compounds were synthesized via the cyclization of 3-(2-aminophenyl)quinazoline-2-thioxo-4-ones. []
  • Relevance: This research directly relates to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one by sharing the benzimidazole core structure. The study highlights a synthetic route for benzimidazole-containing compounds, offering potential insights into alternative synthetic strategies for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

3-Phenyl-2-(pyrrolidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[5,4-d]pyrimidin-4(3H)-one

  • Compound Description: This thienopyrimidinone derivative containing a pyrrolidine ring was synthesized via a base-catalyzed reaction. []
  • Relevance: The presence of the pyrrolidine ring in this compound directly links it to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. The research highlights the diversity of heterocyclic scaffolds and the importance of the pyrrolidine motif in synthetic and medicinal chemistry. []

7-Hydroxy-3-nitro-chromen-2-one Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activities, showing bacteriostatic and bactericidal activity against Staphylococcus aureus and Klebsiella. []
  • Relevance: While structurally different from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this research demonstrates the exploration of heterocyclic compounds with diverse core structures (chromen-2-one vs. benzimidazole) for antimicrobial activity, suggesting the potential of exploring similar activities for 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one. []

(Phenylpiperazinyl-butyl)oxindoles

  • Compound Description: These compounds are potent and selective 5-HT7 receptor antagonists, exhibiting good metabolic stability. []
  • Relevance: Although structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this research highlights the importance of exploring the potential of heterocyclic compounds in targeting specific serotonin receptor subtypes, such as the 5-HT7 receptor. This could encourage the investigation of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs for interactions with the 5-HT7 receptor, expanding their potential therapeutic applications. []
  • Compound Description: A study using virtual screening identified several compounds from traditional Chinese medicine, including 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid, as potential inhibitors of the SARS-CoV-2 helicase enzyme. []
  • Relevance: The presence of 2-(4-(pyrrolidin-1-yl)phenyl)acetic acid as a potential SARS-CoV-2 helicase inhibitor emphasizes the relevance of pyrrolidine-containing structures in drug discovery, showcasing their diverse biological activities. This research could inspire the exploration of 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one or its analogs for potential antiviral activity. []
  • Compound Description: A study identified several compounds from Vernonia amygdalina leaves extract, including 2-hexylpentanedioic acid and (2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-({3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid, as potential α-amylase inhibitors. []
  • Relevance: Although structurally dissimilar to 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this research highlights the potential of natural product extracts in identifying novel inhibitors of enzymes like α-amylase, which are relevant targets for managing conditions like diabetes. This research could encourage further exploration of natural product-derived compounds or their synthetic analogs as potential lead compounds for various therapeutic targets. []

2-Mercaptobenzoxazole Derivatives as Antimicrobial Agents

  • Compound Description: Various 2-Mercaptobenzoxazole derivatives were synthesized and evaluated for their antimicrobial activities, exhibiting potential against various bacterial and fungal strains. []
  • Relevance: This research demonstrates the exploration of heterocyclic compounds containing a benzoxazole core for antimicrobial activity. While structurally distinct from 1-Butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one, this work emphasizes the broader context of heterocyclic chemistry in drug discovery, particularly for developing new antimicrobial agents. []

Properties

CAS Number

1147200-54-1

Product Name

1-butyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

IUPAC Name

1-butyl-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

Molecular Formula

C24H29N3O3

Molecular Weight

407.514

InChI

InChI=1S/C24H29N3O3/c1-3-4-12-26-17-18(15-23(26)28)24-25-21-10-5-6-11-22(21)27(24)13-14-30-20-9-7-8-19(16-20)29-2/h5-11,16,18H,3-4,12-15,17H2,1-2H3

InChI Key

IJLJCPDYOAXRTF-UHFFFAOYSA-N

SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.